molecular formula C26H25N3O2S2 B12035709 N-[1,1'-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide CAS No. 577789-79-8

N-[1,1'-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide

Cat. No.: B12035709
CAS No.: 577789-79-8
M. Wt: 475.6 g/mol
InChI Key: NOGIQBMXOCKEMF-UHFFFAOYSA-N
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Description

N-[1,1’-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide is a complex organic compound with a unique structure that combines biphenyl and benzothieno pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl and benzothieno pyrimidine intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final compound. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[1,1’-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1,1’-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide is unique due to its combination of biphenyl and benzothieno pyrimidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

577789-79-8

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C26H25N3O2S2/c1-2-29-25(31)23-19-13-7-9-15-21(19)33-24(23)28-26(29)32-16-22(30)27-20-14-8-6-12-18(20)17-10-4-3-5-11-17/h3-6,8,10-12,14H,2,7,9,13,15-16H2,1H3,(H,27,30)

InChI Key

NOGIQBMXOCKEMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)SC5=C2CCCC5

Origin of Product

United States

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